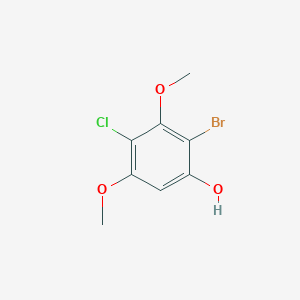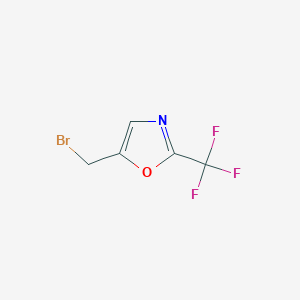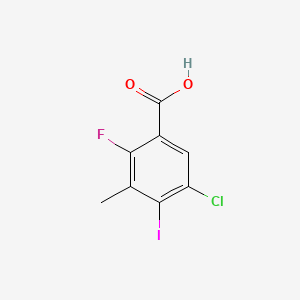
Methyl 4-(trimethylsilyl)but-3-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-(trimethylsilyl)but-3-ynoate can be synthesized through various methods. One common approach involves the reaction of 4-(trimethylsilyl)but-3-ynoic acid with methanol in the presence of a catalyst such as sulfuric acid . The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures high purity and consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(trimethylsilyl)but-3-ynoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: Nucleophilic substitution reactions can replace the trimethylsilyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halides (e.g., HCl, HBr) and bases (e.g., NaOH) are employed in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 4-(trimethylsilyl)but-3-ynoate has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of methyl 4-(trimethylsilyl)but-3-ynoate involves its reactivity with various chemical reagents and biological targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in diverse chemical transformations . The ester group can undergo hydrolysis, oxidation, or reduction, leading to the formation of different products .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(trimethylsilyl)but-2-ynoate
- Methyl 4-(trimethylsilyl)but-3-enoate
- Ethyl 4-(trimethylsilyl)but-3-ynoate
Uniqueness
Methyl 4-(trimethylsilyl)but-3-ynoate is unique due to its specific structural features, including the trimethylsilyl group and the alkyne functionality. These characteristics confer distinct reactivity and stability, making it a valuable compound in synthetic chemistry and research .
Properties
Molecular Formula |
C8H14O2Si |
|---|---|
Molecular Weight |
170.28 g/mol |
IUPAC Name |
methyl 4-trimethylsilylbut-3-ynoate |
InChI |
InChI=1S/C8H14O2Si/c1-10-8(9)6-5-7-11(2,3)4/h6H2,1-4H3 |
InChI Key |
KNZPSRUJHREVNB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC#C[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,3-Propanediol, 2-methyl-2-[(triphenylmethoxy)methyl]-](/img/structure/B13897173.png)

![4-chloro-6-(4-chlorophenyl)-2-methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B13897194.png)
![6-Bromo-4-fluoro-3-methyl-2-([1,2,4]triazolo[1,5-a]pyridin-7-yloxy)aniline](/img/structure/B13897217.png)
![Hexadecyl-dimethyl-[2-(2-methylprop-2-enoyloxy)ethyl]azanium;iodide](/img/structure/B13897220.png)



![2,4'-Difluoro-[1,1'-biphenyl]-4-amine](/img/structure/B13897232.png)
![3-Bromo-1-[(6-methylpyridin-2-yl)methyl]indazol-4-amine](/img/structure/B13897240.png)
![Benzonitrile, 4-(1H-imidazo[4,5-b]pyridin-2-yl)-](/img/structure/B13897246.png)
![2-(4-Bromophenyl)pyrazolo[1,5-b]pyridazine](/img/structure/B13897253.png)
![3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13897255.png)
![N-[3-(4-Hydroxyphenyl)acryloyl]glycine](/img/structure/B13897260.png)
